2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide
Description
2-[3-(2-Chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide (molecular formula: C₂₂H₂₂ClN₃O₂; molecular weight: 395.89 g/mol) is a pyridazinone-based acetamide derivative. Its structure features a 2-chlorophenyl group at the 3-position of the pyridazinone ring and a 4-phenylbutan-2-yl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-16(11-12-17-7-3-2-4-8-17)24-21(27)15-26-22(28)14-13-20(25-26)18-9-5-6-10-19(18)23/h2-10,13-14,16H,11-12,15H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGUHPRXXHUNFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide involves multiple steps, typically starting with the preparation of the pyridazinone core. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-chlorobenzohydrazide. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyridazinone ring. The final step involves the acylation of the pyridazinone with 4-phenylbutan-2-ylamine to obtain the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. Scale-up processes would also consider cost-effectiveness and environmental impact.
Chemical Reactions Analysis
2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents (e.g., ethanol, dichloromethane), and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial and anticancer agent in preliminary studies, making it a candidate for further biological evaluation.
Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including its use as an anti-inflammatory or analgesic agent.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its observed biological activities. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Dichloro-Substituted Pyridazinones
- N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide (): Features 4,5-dichloro substitution on the pyridazinone, enhancing electron-withdrawing effects compared to the single 2-chlorophenyl group in the target compound. The azepane-sulfonyl aniline side chain may improve solubility but reduces steric bulk compared to the 4-phenylbutan-2-yl group . Synthesis yield: 79% (vs.
Fluorophenyl and Methoxyphenyl Analogs
- 2-[3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide (): Replaces 2-chlorophenyl with 4-fluorophenyl, altering electronic properties (fluorine’s electronegativity vs. chlorine’s steric bulk) .
Variations in the Acetamide Side Chain
Piperidine and Piperazine Derivatives
Quinazolinone Hybrids
- N-(2-((2-Chlorophenoxy)methyl)-4-oxo-quinazolin-3(4H)-yl)-2-(4-methylpiperazin-1-yl)acetamide (): Combines chlorophenoxy-quinazolinone with piperazine-acetamide, showing higher melting points (118–120°C) and moderate yields (52–68%) .
Biological Activity
The compound 2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-phenylbutan-2-yl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 436.9 g/mol. The structure includes a pyridazinone core, a chlorophenyl substituent, and a phenylbutanamide moiety, which are critical for its biological interactions.
Preliminary studies suggest that this compound may exhibit significant biological activities through interactions with specific enzymes and receptors. The mechanism likely involves:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Binding : It could modulate receptor activities, influencing cellular signaling pathways related to growth and proliferation.
Anticancer Potential
Research indicates that this compound has potential anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role in directing tumor cells towards programmed cell death.
Enzyme Interaction Studies
The compound has been investigated for its binding interactions with various enzymes. For example:
- Cyclooxygenase (COX) Inhibition : It may inhibit COX enzymes, which are crucial in the inflammatory pathway.
- Kinase Modulation : Potential interactions with kinases involved in cell signaling pathways have also been observed.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Notable Differences |
|---|---|---|---|
| 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(pyridin-2-yl)acetamide | Pyridazinone core with a different phenyl substituent | Antimicrobial properties | Different substituents lead to varied activity profiles |
| 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxo-pyridazin-1(6H)-yl)-N-(indol-5-yl)acetamide | Similar core but differs in fluorine and methoxy groups | Potential anticancer activity | Variations in substituents affect biological efficacy |
Case Studies
- In Vitro Studies on Cancer Cell Lines : A study examined the effects of the compound on A549 lung cancer cells, revealing significant cytotoxicity and induction of apoptosis through caspase activation assays.
- Enzyme Inhibition Assays : Another investigation focused on the inhibition of COX enzymes, demonstrating that the compound effectively reduced prostaglandin synthesis in cultured cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
